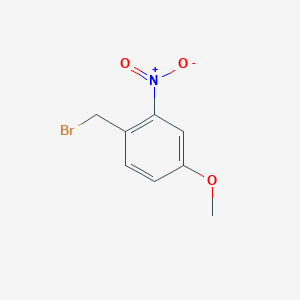
1-(Bromomethyl)-4-methoxy-2-nitrobenzene
Cat. No. B1588035
Key on ui cas rn:
57559-52-1
M. Wt: 246.06 g/mol
InChI Key: WZFGFNGYZZHELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08614215B2
Procedure details


To a solution of 4-methyl-3-nitroanisole (16.53 mL; 119.64 mmol; 1 eq), in CCl4 (500 mL) is added N-bromosuccinimide (21.29 g; 119.64 mmol; 1 eq) and azoisobutyronitrile (392.9 mg; 2.39 mmol; 0.02 eq). The mixture is heated at 85° C. for 20 h. The solution is cooled down to room temperature and the precipitate of succinimide is removed by filtration. The filtrate is concentrated to afford a yellow oil. The oil crystallizes after one night at −25° C. It is redissolved in EtOAc (15 mL) and petroleum ether is added. After 2 h at −25° C., the compound recrystallizes. After filtration and washing with petroleum ether, the solid is dried under vacuum to afford 17.4 g (59%) of the title compound as a liquid. 1H NMR (DMSO-d6) δ 7.68 (d, J=8 Hz, 1H), 7.56 (d, J=3 Hz, 1H), 7.33 (dd, J=8.0, 3.0 Hz, 1H), 4.89 (s, 2H), 3.87 (s, 3H). HPLC (max plot) 99%; Rt 4.09 min.


[Compound]
Name
azoisobutyronitrile
Quantity
392.9 mg
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
21.29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
[Compound]
|
Name
|
azoisobutyronitrile
|
|
Quantity
|
392.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate of succinimide is removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil crystallizes after one night at −25° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
It is redissolved in EtOAc (15 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
petroleum ether is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the compound recrystallizes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid is dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

